molecular formula C18H21N7O B12266193 4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methoxypyrimidine

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methoxypyrimidine

Cat. No.: B12266193
M. Wt: 351.4 g/mol
InChI Key: RNEJKTLHAAKZRO-UHFFFAOYSA-N
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Description

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methoxypyrimidine is a complex organic compound featuring a unique combination of pyrazolo[1,5-a]pyrazine and pyrimidine scaffolds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methoxypyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate pyrazine and pyrazole derivatives.

    Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Methoxylation of the pyrimidine ring: This is typically done using methoxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted piperazine and pyrimidine derivatives.

Scientific Research Applications

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine and pyrimidine scaffolds are known to bind to active sites of enzymes, potentially inhibiting their activity. This can lead to modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against cyclin-dependent kinases.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Explored for their anticancer properties.

Uniqueness

4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methoxypyrimidine stands out due to its unique combination of structural motifs, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C18H21N7O/c1-26-17-11-16(20-12-21-17)23-6-8-24(9-7-23)18-15-10-14(13-2-3-13)22-25(15)5-4-19-18/h4-5,10-13H,2-3,6-9H2,1H3

InChI Key

RNEJKTLHAAKZRO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5

Origin of Product

United States

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